molecular formula C11H12BrFO2 B8113269 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene

1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene

Cat. No.: B8113269
M. Wt: 275.11 g/mol
InChI Key: JVRWLQIXHMXFGG-UHFFFAOYSA-N
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Description

1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a cyclobutoxy group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

    1-Bromo-2-fluoro-4-methoxybenzene: Lacks the cyclobutoxy group, resulting in different reactivity and applications.

    1-Bromo-5-cyclobutoxy-2-fluorobenzene:

Uniqueness: 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene is unique due to the presence of both the cyclobutoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

1-bromo-5-cyclobutyloxy-2-fluoro-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-14-10-6-9(13)8(12)5-11(10)15-7-3-2-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRWLQIXHMXFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC2CCC2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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